molecular formula C23H21BrClNO6 B11218221 Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218221
M. Wt: 522.8 g/mol
InChI Key: YMASZMMWFDYMRC-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a brominated phenyl ring, a chlorobenzyl group, and a dihydropyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:

    Condensation Reaction: The starting materials, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 4-chlorobenzylamine, and dimethyl acetoacetate, are mixed in an appropriate solvent such as ethanol.

    Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the dihydropyridine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major products include amines or alcohols, depending on the functional groups reduced.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on ion channels, enzymes, or receptors, leading to various physiological effects. For example, dihydropyridine derivatives are known to interact with calcium channels, modulating calcium influx and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Nicardipine: Used for its vasodilatory properties in the management of angina and hypertension.

Uniqueness

Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. The presence of the bromine, hydroxyl, and methoxy groups on the phenyl ring, along with the chlorobenzyl group, differentiates it from other similar compounds and may lead to unique interactions with molecular targets.

Properties

Molecular Formula

C23H21BrClNO6

Molecular Weight

522.8 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H21BrClNO6/c1-30-19-9-14(8-18(24)21(19)27)20-16(22(28)31-2)11-26(12-17(20)23(29)32-3)10-13-4-6-15(25)7-5-13/h4-9,11-12,20,27H,10H2,1-3H3

InChI Key

YMASZMMWFDYMRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)O

Origin of Product

United States

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